![molecular formula C13H18F2N2 B5821885 1-(2,6-difluorobenzyl)-4-ethylpiperazine](/img/structure/B5821885.png)
1-(2,6-difluorobenzyl)-4-ethylpiperazine
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Overview
Description
1-(2,6-difluorobenzyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications in various diseases. The compound is synthesized using different methods and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzyl)-4-ethylpiperazine is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors in the body. For example, in cancer cells, it induces apoptosis by activating the caspase pathway. In Alzheimer's disease, it inhibits acetylcholinesterase, which results in increased levels of acetylcholine in the brain, leading to improved memory and learning. In schizophrenia, it modulates the activity of dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2,6-difluorobenzyl)-4-ethylpiperazine has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. In Alzheimer's disease, it inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain. In schizophrenia, it modulates the activity of dopamine receptors, leading to improved mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,6-difluorobenzyl)-4-ethylpiperazine in lab experiments include its potential therapeutic applications in various diseases, its ability to modulate the activity of enzymes and receptors, and its well-studied mechanism of action. The limitations include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for optimization of its dosage and administration.
Future Directions
There are several future directions for the study of 1-(2,6-difluorobenzyl)-4-ethylpiperazine. These include:
1. Further studies to understand its mechanism of action in various diseases.
2. Optimization of its dosage and administration for maximum therapeutic effect.
3. Studies to evaluate its potential toxicity and safety in humans.
4. Development of novel derivatives with improved therapeutic potential.
5. Studies to evaluate its potential in other diseases such as Parkinson's disease and depression.
Conclusion:
In conclusion, 1-(2,6-difluorobenzyl)-4-ethylpiperazine is a chemical compound that has potential therapeutic applications in various diseases. It is synthesized using different methods and has been extensively studied for its mechanism of action and physiological effects. Further studies are needed to fully understand its therapeutic potential and optimize its dosage and administration.
Synthesis Methods
The synthesis of 1-(2,6-difluorobenzyl)-4-ethylpiperazine involves the reaction of 2,6-difluorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Scientific Research Applications
1-(2,6-difluorobenzyl)-4-ethylpiperazine has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In Alzheimer's disease, it has been studied for its potential to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In schizophrenia, it has been studied for its potential to modulate the activity of dopamine receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-2-16-6-8-17(9-7-16)10-11-12(14)4-3-5-13(11)15/h3-5H,2,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDNOQCPSAHCBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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